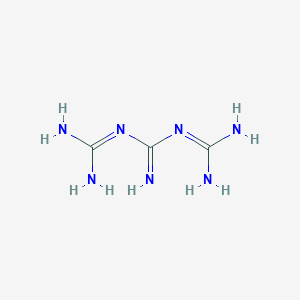![molecular formula C14H21N3OS B14736961 1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea CAS No. 6622-89-5](/img/structure/B14736961.png)
1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea is a chemical compound with the molecular formula C10H13N3OS It is known for its unique structure, which includes a methoxyphenyl group, an ethylideneamino group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea typically involves the reaction of 4-methoxybenzaldehyde with isobutylamine to form an imine intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines or thiols.
Substitution: Substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)thiourea
- 1-(4-Methoxyphenyl)ethylidenehydrazine
- 1-(4-Methoxyphenyl)ethylideneamine
Uniqueness
1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical properties, making it valuable for specific research and industrial purposes.
Propiedades
Número CAS |
6622-89-5 |
|---|---|
Fórmula molecular |
C14H21N3OS |
Peso molecular |
279.40 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C14H21N3OS/c1-10(2)9-15-14(19)17-16-11(3)12-5-7-13(18-4)8-6-12/h5-8,10H,9H2,1-4H3,(H2,15,17,19) |
Clave InChI |
KYIDEEDBZVOOMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=S)NN=C(C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-7h-benzo[c]phenothiazine](/img/structure/B14736881.png)



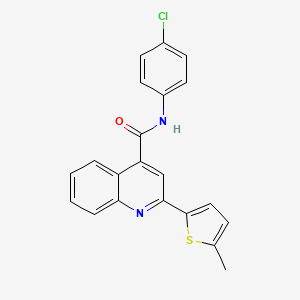
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
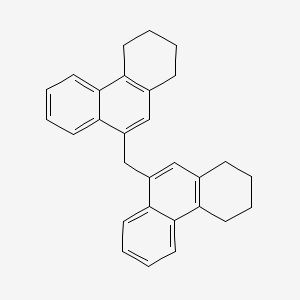
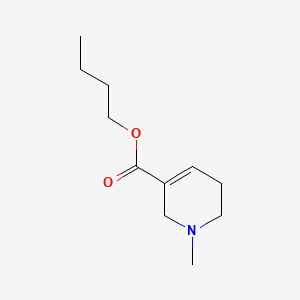

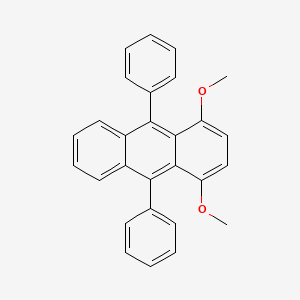
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

![2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione](/img/structure/B14736970.png)
